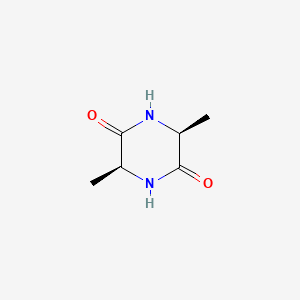

(3s,6s)-3,6-Dimethylpiperazine-2,5-dione

説明

Synthesis Analysis

The synthesis of (3s,6s)-3,6-Dimethylpiperazine-2,5-dione and its derivatives can be achieved through various methods. One common approach involves the one-pot synthesis technique, where sarcosine anhydride is brominated and immediately reacted with different agents such as 5-bromoindole to produce the desired product. This method is characterized by its simplicity and efficiency, yielding compounds with specific substitutions at the piperazine ring, as demonstrated in the synthesis of 3,6-bis(5’-bromo-3’-indolyl)-1,4-dimethylpiperazine-2,5-dione (Crooke et al., 2009).

Molecular Structure Analysis

The molecular structure of (3s,6s)-3,6-Dimethylpiperazine-2,5-dione exhibits unique characteristics that contribute to its reactivity and applications. The piperazine ring generally adopts a chair conformation, providing a stable framework for further chemical modifications. Studies on the crystal and molecular structure, such as trans-2,5-dimethylpiperazine, have revealed that the methyl groups preferentially occupy the equatorial positions, enhancing the molecule's stability (Okamoto et al., 1982).

Chemical Reactions and Properties

(3s,6s)-3,6-Dimethylpiperazine-2,5-dione is prone to a variety of chemical reactions due to its reactive diketopiperazine core. It can undergo addition reactions to the C–C double bond by electrophiles, nucleophiles, radicals, and other reagents in a stereoselective manner. These reactions facilitate the synthesis of natural products, analogs, and precursors for valuable α-amino or α-keto acid derivatives by cleavage of the diketopiperazine ring (Liebscher & Jin, 1999).

Physical Properties Analysis

The physical properties of (3s,6s)-3,6-Dimethylpiperazine-2,5-dione, such as melting points, solubility, and crystal structure, are crucial for its handling and application in various chemical syntheses. The compound's structure determines its physical state and solubility in organic solvents, which are essential factors in its use as a precursor or intermediate in organic synthesis.

Chemical Properties Analysis

The chemical properties of (3s,6s)-3,6-Dimethylpiperazine-2,5-dione, including its reactivity with different chemical reagents, stability under various conditions, and potential to form derivatives, are of significant interest. Its reactivity patterns, especially in condensation reactions and its ability to form stable adducts with electrophiles and nucleophiles, underline its utility in synthetic organic chemistry (Gallina & Liberatori, 1974).

科学的研究の応用

Synthesis Applications

(3S,6S)-3,6-Dimethylpiperazine-2,5-dione has been utilized in various synthesis applications. For instance, Gallina and Liberatori (1974) explored its use in the synthesis of albonoursin and unsymmetrical 3,6-diarylidenepiperazine-2,5-diones. This process involves condensation with aldehydes and is significant in the creation of derivatives of 2-methyl-3-phenylserine (Gallina & Liberatori, 1974). Similarly, Orena et al. (1992) described a method for the diastereoselective alkylation of (3S)-3-methylpiperazine-2,5-dione derivatives, facilitating the synthesis of both (S)- and (R)-alanine (Orena, Porzi, & Sandri, 1992).

Organic Chemistry and Stereochemistry

In the field of organic chemistry and stereochemistry, Marcuccio and Elix (1985) synthesized trans- and cis-isomers of 1,4-dimethyl and 1,4-diacetyl-3,6-dibenzylpiperazine-2,5-dione, providing insights into the stereochemistry of these compounds (Marcuccio & Elix, 1985).

Pharmaceutical Research

In pharmaceutical research, (3S,6S)-3,6-Dimethylpiperazine-2,5-dione has been isolated from a sponge-associated microbe, showing antimicrobial activity against Escherichia coli and Staphylococcus aureus (Bhattacharya et al., 2019). This discovery highlights its potential in the development of new antibiotics.

Material Science and Catalysis

In material science and catalysis, Ge et al. (2019) developed an Ir-catalyzed double asymmetric hydrogenation of 3,6-dialkylidene-1,4-dimethylpiperazine-2,5-diones. This process is notable for producing chiral 3,6-disubstituted-2,5-diketopiperazines with high yields and selectivities (Ge, Han, Wang, & Ding, 2019).

将来の方向性

特性

IUPAC Name |

(3S,6S)-3,6-dimethylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-3-5(9)8-4(2)6(10)7-3/h3-4H,1-2H3,(H,7,10)(H,8,9)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWISPHBAYBECQZ-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207149 | |

| Record name | Cyclo(alanylalanyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3s,6s)-3,6-Dimethylpiperazine-2,5-dione | |

CAS RN |

5845-61-4, 72904-45-1 | |

| Record name | Cyclo(alanylalanyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005845614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alanine anhydride, cis-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072904451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclo(alanylalanyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-ALANINE ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NXP0G10PQ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALANINE ANHYDRIDE, CIS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I07ZA8HQ1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does (3S,6S)-3,6-dimethylpiperazine-2,5-dione impact the transdermal permeation of drugs?

A1: While the precise mechanism of action remains unclear, research suggests that (3S,6S)-3,6-dimethylpiperazine-2,5-dione enhances drug permeation through the skin. In a study using excised pig ear skin, the compound significantly increased the permeation of theophylline, a model drug, from a propylene glycol:water solution []. One hour after application, the permeated amount of theophylline was approximately 12-fold higher when formulated with (3S,6S)-3,6-dimethylpiperazine-2,5-dione compared to a formulation without the compound []. This suggests that (3S,6S)-3,6-dimethylpiperazine-2,5-dione might temporarily disrupt the skin barrier, allowing for increased drug diffusion. Further research is needed to fully elucidate its mechanism of action.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-Chloro-2-methoxyphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone](/img/structure/B1209917.png)

![N'-[(furan-2-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B1209925.png)

![N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)methanamine](/img/structure/B1209926.png)

![N-(2-aminoethyl)-2-[4-[[2-[4-[[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]phenyl]acetyl]amino]phenyl]acetamide](/img/structure/B1209940.png)

![Cyclopenta[b]pyrrole-2-pentanoic acid, 3,3a,4,5,6,6a-hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-3-(cis-4-propylcyclohexyl)-1-propen-1-yl]-, methylester, (3aR,4R,5R,6aS)-;Cyclopenta[b]pyrrole-2-pentanoic acid, 3,3a,4,5,6,6a-hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-3-(cis-4-propylcyclohexyl)-1-propen-1-yl]-, methylester, (3aR,4R,5R,6aS)-](/img/structure/B1209942.png)